Cas no 1043593-57-2 (3-Bromothiophene-2-carbohydrazide)

3-Bromothiophene-2-carbohydrazide 化学的及び物理的性質
名前と識別子
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- 3-bromothiophene-2-carbohydrazide
- 3-bromo-2-thiophenecarbohydrazide
- 3-Bromothiophene-2-carbohydrazide
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- MDL: MFCD16036203
- インチ: 1S/C5H5BrN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9)
- InChIKey: LCQNKHYKMPUEIM-UHFFFAOYSA-N
- SMILES: BrC1C=CSC=1C(NN)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 144
- トポロジー分子極性表面積: 83.4
3-Bromothiophene-2-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR110624-1g |
3-Bromothiophene-2-carbohydrazide |
1043593-57-2 | 1g |
£192.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511095-50mg |
3-Bromothiophene-2-carbohydrazide |
1043593-57-2 | 98% | 50mg |
¥1499 | 2023-04-17 | |
abcr | AB418994-1 g |
3-Bromothiophene-2-carbohydrazide |
1043593-57-2 | 1 g |
€257.60 | 2023-07-19 | ||
abcr | AB418994-1g |
3-Bromothiophene-2-carbohydrazide; . |
1043593-57-2 | 1g |
€381.00 | 2025-02-19 | ||
Matrix Scientific | 088776-1g |
3-Bromothiophene-2-carbohydrazide |
1043593-57-2 | 1g |
$429.00 | 2023-09-05 |
3-Bromothiophene-2-carbohydrazide 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
3-Bromothiophene-2-carbohydrazideに関する追加情報
Introduction to 3-Bromothiophene-2-carbohydrazide (CAS No. 1043593-57-2)
3-Bromothiophene-2-carbohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 1043593-57-2, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of both a bromine substituent and a hydrazide functional group makes 3-bromothiophene-2-carbohydrazide a particularly intriguing molecule for synthetic chemists and drug developers.
The structural framework of 3-bromothiophene-2-carbohydrazide consists of a thiophene ring, which is a five-membered aromatic ring containing sulfur, substituted with a bromine atom at the 3-position and a hydrazide group at the 2-position. This unique arrangement of functional groups imparts distinct chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The bromine atom, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, while the hydrazide group can participate in condensation reactions to form Schiff bases or other nitrogen-containing heterocycles.
In recent years, 3-bromothiophene-2-carbohydrazide has been explored in various research areas, particularly in the development of novel therapeutic agents. One of the most promising applications has been in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The thiophene core is frequently found in kinase inhibitors due to its ability to mimic ATP binding pockets and disrupt enzyme activity. The hydrazide moiety, on the other hand, can be further modified to introduce additional pharmacophores that enhance binding affinity and selectivity.
Recent studies have highlighted the potential of 3-bromothiophene-2-carbohydrazide as a precursor in the development of antiviral agents. The structural motif of thiophene derivatives has been shown to exhibit inhibitory effects against various viral proteases and polymerases. For instance, modifications of the thiophene ring have led to compounds that interfere with viral replication cycles by targeting key enzymes involved in viral assembly and maturation. The hydrazide group provides a site for further derivatization to optimize pharmacokinetic properties, such as solubility and bioavailability.
The pharmaceutical industry has also shown interest in 3-bromothiophene-2-carbohydrazide for its potential role in central nervous system (CNS) drug discovery. Thiophene derivatives are known to cross the blood-brain barrier more readily than many other heterocyclic compounds, making them suitable candidates for treating neurological disorders. Researchers have synthesized analogs of 3-bromothiophene-2-carbohydrazide that exhibit neuroprotective and anti-inflammatory properties, suggesting its utility in addressing conditions such as Alzheimer's disease and Parkinson's disease.
Synthetic methodologies for preparing 3-bromothiophene-2-carbohydrazide have been refined over time to achieve high yields and purity. One common approach involves the bromination of 2-aminothiophene followed by hydrazination, where protective groups are strategically employed to prevent unwanted side reactions. Advances in catalytic systems have also enabled more efficient synthetic routes, reducing reaction times and minimizing waste generation. These improvements are crucial for large-scale production and ensure that researchers have access to sufficient quantities of high-quality material for their studies.
The chemical reactivity of 3-bromothiophene-2-carbohydrazide extends beyond pharmaceutical applications. It has been utilized in materials science for the development of organic electronic components, such as light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated system of the thiophene ring allows for efficient charge transport, while functionalization with electron-withdrawing or electron-donating groups can modulate optoelectronic properties. Researchers have incorporated derivatives of 3-bromothiophene-2-carbohydrazide into polymers and small-molecule emitters to enhance device performance.
In conclusion,3-Bromothiophene-2-carbohydrazide (CAS No. 1043593-57-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable building block for synthesizing biologically active molecules, particularly in drug discovery efforts targeting cancers, viruses, and neurological disorders. As synthetic chemistry continues to evolve, new methodologies for preparing and modifying this compound will likely emerge, further expanding its utility in research and industry.
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